1-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole
Description
Properties
IUPAC Name |
3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-[(3-chlorophenyl)methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2FN2O/c24-18-4-1-3-16(13-18)14-28-12-11-23(27-28)17-7-9-19(10-8-17)29-15-20-21(25)5-2-6-22(20)26/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQGXYYQHUHECD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorobenzyl chloride with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with 2-chloro-6-fluorobenzyl bromide in the presence of a base to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anti-inflammatory Agents
Numerous studies have investigated the anti-inflammatory properties of pyrazole derivatives, including this compound. Research indicates that pyrazole compounds exhibit significant COX-II inhibitory activity, which is crucial for developing safer anti-inflammatory drugs. For instance, derivatives similar to 1-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole have shown promising results in reducing inflammation in preclinical models .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Pyrazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. Studies have highlighted the efficacy of similar compounds against different cancer cell lines, indicating that this compound may also possess similar properties .
Synthesis of Complex Molecules
This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecular architectures, which are essential in drug discovery and development processes. The synthetic routes often involve multi-step reactions that yield derivatives with enhanced biological activities .
Case Studies
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Table 1: Comparison of Structural Features and Molecular Properties
Functional and Pharmacological Comparisons
- Halogenation Effects: The target compound’s dual chloro/fluoro substitution mirrors trends in fluorinated pyrazoles (e.g., 13f ), which exhibit improved metabolic stability and binding affinity compared to non-halogenated analogs. However, the bis(3,4-dichlorophenyl) analog demonstrates that excessive halogenation may compromise solubility.
- Substituent Flexibility: Compounds like 18 and 19 (benzyloxy and ethylbenzyl substituents) highlight how minor substituent changes modulate solubility and potency. The target compound’s benzyloxy group may enhance aromatic interactions in target binding.
- Boron-Containing Analogs : The dioxaborolane-substituted pyrazole underscores the role of boron in medicinal chemistry (e.g., protease inhibition), a feature absent in the target compound.
Biological Activity
1-(3-Chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole is a synthetic organic compound characterized by its complex molecular structure, which includes chlorobenzyl and fluorobenzyl groups attached to a pyrazole ring. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry.
- Molecular Formula : C23H17Cl2FN2O
- Molecular Weight : 427.3 g/mol
- CAS Number : 477711-61-8
- Density : 1.28 g/cm³ (predicted)
- Boiling Point : 573.1 °C (predicted)
- pKa : 1.50 (predicted)
Anticancer Activity
Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. A study highlighted the synthesis of various pyrazole conjugates and their evaluation against cancer cell lines such as MCF-7 (breast), SiHa (cervical), and PC-3 (prostate). The compound demonstrated notable cytotoxicity with IC50 values of:
- MCF-7 : 2.13 ± 0.80 µM
- SiHa : 4.34 ± 0.98 µM
- PC-3 : 4.46 ± 0.53 µM
These results suggest that the compound selectively inhibits cancer cell growth while showing minimal toxicity to normal cells (HEK-293T) .
The mechanism by which this compound exerts its anticancer effects is primarily through inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the binding affinity of the compound at the colchicine-binding site on tubulin, further supporting its role as a tubulin inhibitor.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of selected pyrazole derivatives, including the compound under consideration:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(3-Chlorobenzyl)-3-{4-[(2-Chloro-6-Fluorobenzyl)Oxy]Phenyl}-1H-Pyrazole | MCF-7 | 2.13 ± 0.80 | Tubulin polymerization inhibition |
| Other Pyrazole Derivative A | SiHa | 3.60 ± 0.45 | Tubulin polymerization inhibition |
| Other Pyrazole Derivative B | PC-3 | 2.97 ± 0.88 | Tubulin polymerization inhibition |
Case Studies and Research Findings
A comprehensive review of recent literature reveals that pyrazole compounds are being actively researched for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . Notably, several studies have synthesized new pyrazole derivatives that exhibit enhanced potency against various cancer cell lines compared to traditional treatments.
Recent Research Highlights:
- Synthesis and Evaluation : A recent study synthesized multiple pyrazole derivatives and assessed their cytotoxicity using MTT assays against different cancer cell lines, confirming their potential as effective anticancer agents .
- In Silico Studies : Computational methods have been employed to predict the ADME (Absorption, Distribution, Metabolism, Excretion) properties of these compounds, indicating favorable drug-like characteristics .
- Structural Activity Relationship (SAR) : Investigations into SAR have provided insights into how modifications in the chemical structure influence biological activity, guiding future drug design efforts .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole, and how can intermediates be characterized?
- Methodology : A multi-step synthesis is typically required, involving:
- Step 1 : Suzuki-Miyaura cross-coupling for aryl-aryl bond formation (e.g., using Pd catalysts as in pyrazole-based syntheses) .
- Step 2 : Nucleophilic substitution for ether bond formation between phenolic and benzyl halide groups (optimized under anhydrous conditions with K₂CO₃ as a base) .
- Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity and HPLC (≥98% purity) to validate intermediate purity .
Q. How can crystallographic data for this compound be refined, and what software is recommended?
- Methodology : X-ray diffraction data can be processed using SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution structures .
- Best Practices :
- Validate hydrogen bonding and π-π stacking interactions via ORTEP-3 for graphical representation .
- Address disordered atoms using restraints in SHELXL to improve R-factor convergence .
Advanced Research Questions
Q. How can conflicting NMR and crystallographic data be resolved for this compound?
- Case Study : If NMR suggests a planar conformation but X-ray shows steric hindrance from the 3-chlorobenzyl group:
- Analysis : Perform DFT calculations (e.g., Gaussian) to compare energy minima of proposed conformers.
- Validation : Cross-reference with dynamic NMR experiments (variable-temperature ¹H NMR) to detect rotational barriers .
Q. What strategies optimize yield in the final coupling step of this pyrazole derivative?
- Experimental Design :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos/G3 catalysts for Suzuki-Miyaura efficiency .
- Solvent Effects : Compare DMF (polar aprotic) vs. toluene (non-polar) to balance reaction rate and byproduct formation .
Q. How do substituents (e.g., chloro vs. fluoro) on the benzyl groups affect bioactivity?
- Structure-Activity Relationship (SAR) Approach :
- Synthesis : Prepare analogs with substituent variations (e.g., 2,6-difluoro vs. 3-chloro) .
- Assays : Test inhibitory activity against kinase targets (e.g., EGFR) via fluorescence polarization assays .
Q. What purification techniques are most effective for removing trace halogenated byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
